2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}-N-(3-quinolinyl)acetamide
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Overview
Description
2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}-N-(3-quinolinyl)acetamide is a complex organic compound that features a pyrazole ring substituted with bromine, nitro, and methyl groups, as well as a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}-N-(3-quinolinyl)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazones with α-bromo ketones under visible light catalysis.
Substitution Reactions: The bromine, nitro, and methyl groups are introduced through various substitution reactions.
Quinoline Attachment: The quinoline moiety is attached via condensation reactions, often involving the use of tetrahydrofuran as a solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}-N-(3-quinolinyl)acetamide can undergo various chemical reactions, including:
Reduction: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution of Bromine: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}-N-(3-quinolinyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its potential biological activities.
Biological Studies: The compound can be used to study the effects of pyrazole and quinoline derivatives on biological systems.
Industrial Applications: It can be used in the synthesis of other complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}-N-(3-quinolinyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific biological activity being studied, but may involve inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}-N-(3-quinolinyl)acetamide is unique due to its specific substitution pattern and the presence of both pyrazole and quinoline moieties. This combination of structural features may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C15H12BrN5O3 |
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Molecular Weight |
390.19g/mol |
IUPAC Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-quinolin-3-ylacetamide |
InChI |
InChI=1S/C15H12BrN5O3/c1-9-14(16)15(21(23)24)19-20(9)8-13(22)18-11-6-10-4-2-3-5-12(10)17-7-11/h2-7H,8H2,1H3,(H,18,22) |
InChI Key |
KKYPPAKDTNGTDA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC3=CC=CC=C3N=C2)[N+](=O)[O-])Br |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC3=CC=CC=C3N=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
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